1,4-Dihydroxy-2-nitroanthracene-9,10-dione

Description

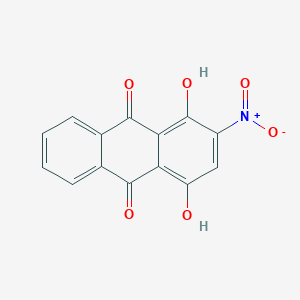

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroxy-2-nitroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO6/c16-9-5-8(15(20)21)14(19)11-10(9)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,16,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCZXCPTORHUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394935 | |

| Record name | 1,4-dihydroxy-2-nitroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23743-40-0 | |

| Record name | 1,4-dihydroxy-2-nitroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Pathways of 1,4 Dihydroxy 2 Nitroanthracene 9,10 Dione

Strategic Approaches to Anthraquinone (B42736) Synthesis

The construction of the anthraquinone core and its subsequent functionalization are pivotal in the synthesis of complex derivatives. The inherent chemical properties of anthraquinones, characterized by their electron-deficient nature due to the presence of two carbonyl groups, dictate the synthetic strategies employed. colab.ws

Nitration Reactions in Anthraquinone Core Functionalization

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto the anthraquinone skeleton. nih.gov This functional group is highly versatile and can serve as a precursor for various other functionalities, such as amino groups, or act as an activating group for nucleophilic substitution reactions. colab.wsnih.gov The position of nitration is influenced by the existing substituents on the anthraquinone ring. For instance, the nitration of unsubstituted anthraquinone is less sensitive to steric hindrance and primarily occurs at the α-position due to the coordinating effect of the carbonyl oxygen atom with the attacking species. colab.ws However, traditional nitration methods often employ harsh conditions, such as mixed nitric and sulfuric acids, which can lead to poor regioselectivity and the formation of multiple nitrated products. frontiersin.org Consequently, the development of milder and more selective nitrating agents and conditions is an active area of research. nih.govnih.gov

Hydroxylation and Subsequent Functional Group Interconversion Routes

The introduction of hydroxyl groups onto the anthraquinone core is another critical functionalization strategy. These groups can be introduced through various methods, including the condensation of phthalic anhydride (B1165640) with appropriately substituted phenols or hydroquinones. beilstein-journals.orgwikipedia.org For example, 1,4-dihydroxyanthraquinone (quinizarin) is commercially produced by the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis. beilstein-journals.orgwikipedia.org Once introduced, hydroxyl groups can be further converted into other functional groups, a process known as functional group interconversion (FGI). nih.gov For instance, the hydroxyl groups of quinizarin (B34044) can be replaced by chlorine or undergo amination with aniline (B41778) derivatives to produce a variety of dyes. wikipedia.org This versatility makes hydroxyanthraquinones key starting materials in the synthesis of a wide array of functionalized derivatives.

Targeted Synthesis of 1,4-Dihydroxy-2-nitroanthracene-9,10-dione

The synthesis of this compound is typically achieved through a precursor-based approach, starting from the readily available 1,4-dihydroxyanthraquinone (quinizarin).

Precursor-based Synthetic Routes to this compound

The most direct route to this compound involves the electrophilic nitration of quinizarin. The hydroxyl groups at the 1 and 4-positions are activating and direct the incoming nitro group to the ortho and para positions. In the case of quinizarin, the positions ortho to the hydroxyl groups are the 2 and 3 positions. Therefore, direct nitration of quinizarin can lead to the desired 2-nitro derivative. However, controlling the reaction to achieve mono-nitration is a significant challenge, as the reaction can readily proceed to form dinitro derivatives, such as 1,4-dihydroxy-2,3-dinitro-9,10-anthraquinone. mdpi.com One reported synthesis of a dinitro derivative involved treating 1,4-dihydroxyanthraquinone with fuming nitric acid, which highlights the potential for over-nitration under strong conditions. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

To achieve a high yield and selectivity for the mono-nitro product, careful optimization of the reaction conditions is crucial. Traditional nitration using a mixture of concentrated nitric and sulfuric acids often leads to a mixture of products and can be difficult to control. frontiersin.org The development of milder and more selective nitrating systems is therefore essential. Factors that can be varied include the choice of nitrating agent, the solvent, the reaction temperature, and the reaction time. For instance, using a less aggressive nitrating agent or performing the reaction at a lower temperature can help to favor mono-nitration. The use of continuous flow microreactors has also been shown to improve control over highly exothermic reactions like nitration, potentially leading to better selectivity and safer operating conditions. beilstein-journals.orgnih.gov

Table 1: Influence of Reaction Parameters on the Nitration of Quinizarin

| Parameter | Variation | Expected Outcome on Selectivity for this compound | Reference |

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Low selectivity, potential for over-nitration | frontiersin.org |

| Fuming HNO₃ | High reactivity, likely to produce dinitro derivatives | mdpi.com | |

| Milder agents (e.g., metal nitrates) | Potentially higher selectivity for mono-nitration | nih.gov | |

| Temperature | High temperature | Increased reaction rate, but may decrease selectivity | nih.gov |

| Low temperature | Slower reaction, may favor mono-nitration | nih.gov | |

| Reaction Time | Short | May be insufficient for complete conversion | nih.gov |

| Long | Increased risk of over-nitration and side reactions | nih.gov | |

| Reaction System | Batch reactor | Potential for poor heat and mass transfer, leading to side products | nih.gov |

| Continuous flow microreactor | Improved control over reaction conditions, potentially higher selectivity | beilstein-journals.orgnih.gov |

Advanced Derivatization of this compound

The presence of the nitro group at the 2-position of the 1,4-dihydroxyanthraquinone scaffold opens up numerous possibilities for advanced derivatization. The nitro group is a strong electron-withdrawing group, which activates the anthraquinone core for further reactions and can itself be transformed into other functional groups. nih.govmdpi.com

One key reaction is the nucleophilic substitution of the nitro group or the hydrogen at the 3-position, which is activated by the adjacent nitro group. For example, this compound (referred to as compound 5 in the literature) has been shown to react with acetoacetic ester under mild conditions to yield the corresponding C-alkylated product, although in low yield. colab.ws This demonstrates the potential for introducing new carbon-carbon bonds at the 3-position.

Furthermore, the nitro group can be reduced to an amino group, which can then undergo a wide range of transformations, such as diazotization followed by substitution, or acylation to form amides. These transformations allow for the introduction of a diverse array of substituents, leading to the synthesis of novel anthraquinone derivatives with potentially interesting properties for applications in materials science and medicinal chemistry.

Table 2: Examples of Derivatization Reactions of this compound

| Reactant | Reaction Conditions | Product | Reaction Type | Reference |

| Acetoacetic ester | Mild conditions | 2-C-alkylated-1,4-dihydroxyanthraquinone | Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | colab.ws |

| Reducing agents (e.g., Na₂S, SnCl₂/HCl) | Standard reduction conditions | 2-Amino-1,4-dihydroxyanthracene-9,10-dione | Reduction of nitro group | nih.gov |

Introduction of Additional Functional Groups on the Anthracene (B1667546) Scaffold

The presence of the nitro and hydroxyl moieties on the this compound core provides reactive handles for the introduction of new functional groups, thereby modifying the electronic and steric properties of the molecule. Key transformations include the reduction of the nitro group to an amine and the alkylation or acylation of the hydroxyl groups.

The nitro group at the C-2 position can be readily reduced to a primary amine, yielding 2-amino-1,4-dihydroxyanthracene-9,10-dione. This transformation is a critical step in the synthesis of many anthraquinone derivatives, as the resulting amino group is a versatile nucleophile. Common reducing agents for this conversion include sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. The newly formed amino group can then be further functionalized. For instance, it can undergo acylation with various acyl chlorides or anhydrides to form amides, or it can be used in coupling reactions to attach other molecular fragments.

The hydroxyl groups at the C-1 and C-4 positions can be converted into ethers or esters through alkylation and acylation reactions, respectively. For example, treatment with alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) can yield the corresponding mono- or di-alkoxy derivatives. arkat-usa.org Similarly, acylation with acid chlorides or anhydrides affords the respective ester derivatives. These reactions not only alter the solubility and electronic properties of the anthraquinone but can also serve as a protecting group strategy during multi-step syntheses.

Table 1: Examples of Functional Group Introduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Na₂S₂O₄ or H₂, Pd/C | 2-Amino-1,4-dihydroxyanthracene-9,10-dione | Nitro Reduction | N/A |

| 1,4-Dihydroxyanthraquinone | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 1,4-Bis(4-methoxybenzyloxy)anthracene-9,10-dione | O-Alkylation | arkat-usa.org |

| 2-Amino-1,4-dihydroxyanthracene-9,10-dione | Acyl chloride (R-COCl) | 2-(Acylamino)-1,4-dihydroxyanthracene-9,10-dione | N-Acylation | N/A |

Regioselective Modifications and Controlled Substitution

Achieving regioselectivity in the modification of this compound is crucial for the synthesis of well-defined derivatives. The electronic nature of the existing substituents significantly influences the reactivity of the different positions on the anthraquinone core. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Controlled substitution can also be achieved at the hydroxyl groups. Due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, the hydroxyl groups in 1,4-dihydroxyanthraquinones (quinizarins) have different acidities and nucleophilicities. This difference can sometimes be exploited for selective mono-functionalization under carefully controlled reaction conditions, such as using a stoichiometric amount of base and reagent.

In the context of related nitroanthraquinones, the position of the nitro group and other substituents dictates the regioselectivity of nucleophilic attack. For instance, in 1-nitro-4-chloroanthraquinone, nucleophiles can substitute either the chloro or the nitro group, with the outcome depending on the nature of the nucleophile.

Formation of Complex Anthraquinone Conjugates and Analogs

The functional groups on the this compound scaffold serve as anchor points for the construction of more complex molecular architectures, including conjugates and heterocyclic analogs. These advanced derivatizations are often pursued to develop compounds with specific biological activities or material properties.

One common pathway to complex conjugates involves the initial reduction of the nitro group to an amine. This amino-anthraquinone can then be coupled with other molecules, such as peptides, other heterocyclic systems, or nanoparticles, through amide bond formation or other coupling chemistries. This approach allows for the combination of the properties of the anthraquinone core with those of the appended molecule.

Furthermore, the functional groups on the anthraquinone can be used to build fused heterocyclic rings. For example, the reaction of a 1,2-diaminoanthraquinone (B157652) (which could be envisioned as being derived from a dinitro precursor) with various aldehydes can lead to the formation of 2-substituted-1H-anthra[1,2-d]imidazole-6,11-diones. researchgate.net Similarly, reductive cyclization of a 2-(bromomethyl)-1,4-dimethoxy-3-nitroanthraquinone with a CH-acid can lead to the formation of naphtho[2,3-g]quinoline (B14746669) derivatives. researchgate.net These reactions create rigid, planar polycyclic systems with extended π-conjugation.

The synthesis of dimeric anthraquinones represents another class of complex analogs. These can be formed through carbon-carbon bond-forming reactions, such as the coupling of an organometallic anthraquinone species with another anthraquinone unit. nih.gov Such complex structures are of interest for their potential as DNA intercalators and for applications in materials science.

Table 2: Examples of Complex Anthraquinone Derivative Synthesis

| Precursor | Reaction/Strategy | Product Type | Reference |

|---|---|---|---|

| 1,2-Diaminoanthraquinone | Reaction with aldehydes | Fused Imidazole Ring (Anthra[1,2-d]imidazoles) | researchgate.net |

| 2-(Bromomethyl)-1,4-dimethoxy-3-nitroanthraquinone | Reductive cyclization with CH-acids | Fused Quinoline Ring (Naphtho[2,3-g]quinolines) | researchgate.net |

| Organometallic anthracene species | Coupling with an anthraquinone | Dimeric Anthraquinone | nih.gov |

Structural Elucidation and Spectroscopic Characterization of 1,4 Dihydroxy 2 Nitroanthracene 9,10 Dione and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule.

Direct FT-IR spectral data for 1,4-Dihydroxy-2-nitroanthracene-9,10-dione is not readily found in scientific literature. However, the expected characteristic absorption bands can be predicted by examining the spectra of 1,4-dihydroxyanthracene-9,10-dione and compounds containing a nitro group.

The FT-IR spectrum of an anthraquinone (B42736) derivative is typically characterized by several key regions. researchgate.net For 1,4-dihydroxyanthracene-9,10-dione, prominent bands are observed for the C=O stretching of the quinone system and the O-H stretching of the hydroxyl groups. researchgate.net The introduction of a nitro group at the 2-position would introduce strong, characteristic absorption bands. Specifically, asymmetric and symmetric stretching vibrations of the NO2 group are expected to appear in the regions of approximately 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹ respectively. nih.gov

The intramolecular hydrogen bonding between the hydroxyl groups at positions 1 and 4 and the adjacent carbonyl groups at positions 9 and 10 in the parent molecule, quinizarin (B34044), results in a significant shift of both the O-H and C=O stretching frequencies to lower wavenumbers. This effect is anticipated to persist in the 2-nitro derivative. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Characteristic Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (intramolecular H-bonded) | 3200-3500 (broad) | The presence of strong hydrogen bonding will broaden this peak and shift it to a lower frequency. |

| Aromatic C-H Stretch | 3000-3100 | |

| Asymmetric NO₂ Stretch | ~1500-1600 | A strong and characteristic absorption. |

| C=O Stretch (quinone, H-bonded) | ~1610-1640 | Shifted to a lower frequency due to hydrogen bonding. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands are expected. |

| Symmetric NO₂ Stretch | ~1300-1370 | A strong and characteristic absorption. |

| C-O Stretch | 1200-1300 |

For 9-nitroanthracene (B110200), characteristic Raman bands corresponding to the NO₂ symmetric and asymmetric stretching modes are observed. researchgate.net In the case of this compound, the introduction of the nitro group is expected to give rise to distinct Raman signals. The symmetric stretching of the nitro group, in particular, often produces a strong and easily identifiable Raman band.

Table 2: Predicted Raman Active Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | |

| C=O Stretch (quinone) | ~1610-1670 | |

| Aromatic C=C Stretch / Ring Vibrations | 1300-1600 | A complex series of bands characteristic of the anthraquinone skeleton. |

| Symmetric NO₂ Stretch | ~1300-1370 | Expected to be a strong and characteristic band. |

| C-N Stretch | 800-900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

While a ¹H NMR spectrum for this compound has not been reported, the expected chemical shifts and coupling patterns can be predicted. The ¹H NMR spectrum of the parent compound, 1,4-dihydroxyanthracene-9,10-dione, shows distinct signals for the aromatic protons. chemicalbook.com

In the case of the 2-nitro derivative, the proton at the 3-position would be significantly influenced by the adjacent electron-withdrawing nitro group, likely causing a downfield shift. The protons on the unsubstituted aromatic ring (positions 5, 6, 7, and 8) would form a complex splitting pattern, likely an AA'BB' system, characteristic of symmetrically substituted benzene (B151609) rings. chemicalbook.com The hydroxyl protons at positions 1 and 4 would be expected to appear as a broad singlet at a very downfield chemical shift due to strong intramolecular hydrogen bonding with the quinone carbonyls.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | > 8.0 | s | Expected to be shifted downfield due to the adjacent NO₂ group. |

| H-5, H-8 | ~8.3 | m | Part of an AA'BB' system. |

| H-6, H-7 | ~7.8 | m | Part of an AA'BB' system. |

A ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, a total of 14 distinct carbon signals would be expected due to the asymmetry introduced by the nitro group.

The carbons of the quinone carbonyls (C-9 and C-10) would appear at the most downfield region of the spectrum. The carbons attached to the hydroxyl groups (C-1 and C-4) and the nitro group (C-2) would also be significantly shifted. The chemical shifts of the remaining aromatic carbons can be predicted based on the substitution pattern. For comparison, the ¹³C NMR data for 9-nitroanthracene shows the carbon bearing the nitro group at a distinct chemical shift. chemicalbook.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-9, C-10 | 180-190 | Carbonyl carbons. |

| C-1, C-4 | 150-160 | Carbons attached to hydroxyl groups. |

| C-2 | ~140-150 | Carbon attached to the nitro group. |

| C-4a, C-9a, C-8a, C-10a | 110-135 | Quaternary carbons in the fused ring system. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 285.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 285. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 239. Subsequent fragmentations could involve the loss of carbon monoxide (CO) molecules from the quinone ring, a characteristic fragmentation pathway for anthraquinones. nist.gov The mass spectrum of the parent compound, 1,4-dihydroxyanthracene-9,10-dione, shows a prominent molecular ion peak and fragments corresponding to the loss of CO. nist.gov

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 285 | [M]⁺ | Molecular ion. |

| 239 | [M - NO₂]⁺ | Loss of the nitro group. |

| 211 | [M - NO₂ - CO]⁺ | Subsequent loss of a carbonyl group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of an elemental composition, distinguishing between compounds with the same nominal mass.

For this compound, with a molecular formula of C₁₄H₇NO₆, the theoretical exact mass can be calculated. This value serves as a benchmark for experimental determination via HRMS, confirming the compound's elemental makeup. Analysis is often conducted using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₇NO₆ |

| Nominal Mass | 299 Da |

| Monoisotopic Mass | 299.0168 Da |

| Ion (M+H)⁺ | 300.0240 Da |

| Ion (M-H)⁻ | 298.0095 Da |

This table presents theoretical values calculated based on the elemental composition.

In a typical HRMS experiment, a solution of the compound is introduced into the mass spectrometer. The instrument is calibrated using a known standard, and the resulting spectrum shows a peak corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The measured m/z value is then compared to the theoretical value to confirm the identity of the compound. For instance, in a study of nitrogen-containing constituents in natural products, HRMS with a time-of-flight (TOF) analyzer was used to achieve mass accuracy sufficient for molecular formula determination. nih.gov

Fragmentation Patterns and Structural Information Derivation

Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the presence of specific functional groups and their connectivity.

For an aromatic nitro compound like this compound, several characteristic fragmentation pathways are expected under collision-induced dissociation (CID).

Loss of the Nitro Group: A primary and highly characteristic fragmentation for aromatic nitro compounds is the loss of the nitro group (NO₂), corresponding to a neutral loss of 46 Da. youtube.com Another common fragmentation is the loss of NO (30 Da). nih.gov

Loss of Carbon Monoxide: The anthraquinone core is known to undergo sequential losses of carbon monoxide (CO), corresponding to a neutral loss of 28 Da. This is a common fragmentation pattern for quinones. researchgate.net

Loss of Water: The presence of hydroxyl groups can lead to the loss of a water molecule (H₂O), a neutral loss of 18 Da.

By analyzing these losses from the parent ion, a partial or complete structure can be pieced together. For example, the mass spectrum of the related compound 1-nitroanthraquinone (B1630840) shows key fragments that can be attributed to these types of losses. nih.gov

Table 2: Predicted Key Fragmentation Losses for this compound

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Fragment Ion (m/z) | Interpretation |

| 299 | NO₂ | 46 | 253 | Loss of nitro group |

| 299 | NO | 30 | 269 | Loss of nitric oxide |

| 299 | CO | 28 | 271 | Loss of carbonyl |

| 253 | CO | 28 | 225 | Subsequent loss of carbonyl |

This table is predictive, based on established fragmentation rules for similar structures. youtube.comnih.govresearchgate.net

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and chromophoric system of a molecule.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light from the ultraviolet to the visible range, corresponding to electronic transitions within the molecule. The anthraquinone skeleton is a strong chromophore, and its absorption spectrum is significantly influenced by substituents.

The spectrum of 1,4-dihydroxyanthraquinone (quinizarin) shows characteristic absorption bands. nist.gov The introduction of a nitro group, a strong electron-withdrawing group, at the 2-position is expected to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated π-system and intramolecular charge-transfer interactions. nih.gov The hydroxyl groups act as auxochromes, further modifying the spectrum. nih.gov The position and intensity of absorption bands are also sensitive to solvent polarity. nih.gov

Generally, anthraquinones exhibit multiple absorption bands:

Bands in the 220–350 nm range are attributed to π → π* transitions. nih.gov

A band at longer wavelengths, often extending into the visible region (>400 nm), is due to an n → π* transition, which is characteristic of the carbonyl groups. nih.gov The presence of hydroxyl groups can cause this band to shift significantly.

Table 3: Representative UV-Visible Absorption Data for Related Anthraquinones

| Compound | Solvent | λmax (nm) | Reference |

| 1-Nitroanthraquinone | Not Specified | 250, 325 | nist.gov |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | Not Specified | 250, 278, 460, 478, 510 | nist.gov |

| 1,8-Dihydroxyanthraquinone (Danthron) | Not Specified | 226, 254, 286, 430 | nist.gov |

This table provides experimental data for structurally similar compounds to infer the spectral properties of the target molecule.

Fluorescence Emission and Excitation Properties of this compound

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. While many aromatic compounds are fluorescent, the properties of this compound are dictated by two competing factors.

Hydroxyanthraquinones can exhibit fluorescence. However, the nitro group is a well-known and potent fluorescence quencher. nih.gov The electron-withdrawing nature of the nitro group often introduces efficient non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, which compete with and diminish fluorescence emission. nih.gov Studies on nitronaphthalene derivatives have shown that the presence of a nitro group can decrease the fluorescence quantum yield to less than 10⁻⁴, rendering the compound practically non-fluorescent. nih.gov

Therefore, it is predicted that this compound would be, at best, a very weak fluorophore. Any residual emission would likely be found at the red end of the visible spectrum, significantly Stokes-shifted from the long-wavelength absorption band. The exact emission properties would be highly dependent on the balance between the electron-donating hydroxyl groups and the electron-withdrawing/quenching nitro group. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal, a map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Determination of Molecular Geometry and Conformation

While a specific crystal structure for this compound is not publicly available, its key structural features can be inferred from the known crystal structures of its parent compound, 1,4-dihydroxyanthraquinone (quinizarin), and other derivatives. rsc.orgrsc.org

Planarity: The core anthraquinone ring system is expected to be largely planar.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group at position 1 and the oxygen of the adjacent ketone at position 9. A similar, but geometrically different, hydrogen bond will exist between the hydroxyl at position 4 and the ketone at position 10. This hydrogen bonding contributes to the planarity and stability of the molecule. rsc.org

Nitro Group Conformation: The nitro group at the 2-position will likely be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance with the adjacent hydroxyl and hydrogen atoms.

Bond Lengths and Angles: The C-C bond lengths within the aromatic rings will exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The C=O bonds of the quinone will be approximately 1.22 Å. The geometry around the nitro group will be trigonal planar.

Table 4: Representative Crystallographic Data for 1,4-Dihydroxyanthraquinone (Quinizarin, Form I)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C=O Bond Length | ~1.22 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| O-H···O Hydrogen Bond Distance | ~2.6 Å |

Data extracted from studies on Quinizarin (CSD refcode DHXANT10) and serves as a model for the expected geometry of the target compound. rsc.org The precise geometry of this compound would be further confirmed upon successful single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions and Crystal Packing

The molecular structure features strong intramolecular hydrogen bonds between the hydroxyl protons at positions 1 and 4 and the adjacent carbonyl oxygen atoms of the anthraquinone core. This type of resonance-assisted hydrogen bond (RAHB) is a common feature in 1-hydroxyanthraquinone (B86950) derivatives and significantly influences the planarity and electronic properties of the molecule. nih.gov

In the crystalline phase, intermolecular forces play a crucial role. The nitro group at the 2-position, along with the hydroxyl groups, are expected to be primary sites for intermolecular hydrogen bonding. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially interacting with C-H donors from neighboring molecules. researchgate.net Similarly, the hydroxyl groups, while primarily engaged in intramolecular hydrogen bonds, could participate in weaker intermolecular contacts.

A dominant feature in the crystal packing of planar aromatic systems like anthraquinones is the presence of π-π stacking interactions. nih.govmdpi.com These interactions arise from the face-to-face arrangement of the aromatic rings of adjacent molecules, contributing significantly to the cohesion of the crystal structure. In substituted anthraquinones, these stacking arrangements can form characteristic motifs, such as herringbone patterns or parallel displaced stacks. researchgate.net The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) substituents can modulate the electronic distribution of the aromatic system, influencing the geometry and strength of these π-π interactions. nih.gov

The interplay between hydrogen bonding and π-π stacking is critical in defining the three-dimensional crystal packing. rsc.org It is plausible that molecules of this compound form layered structures. Within a layer, molecules may be linked by a network of hydrogen bonds. These layers would then be held together by π-π stacking interactions between the anthraquinone cores of molecules in adjacent layers. The specific arrangement would seek to maximize attractive forces while minimizing steric repulsion.

Table 1: Expected Intermolecular Interaction Parameters for this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Notes |

| Intramolecular Hydrogen Bond | O-H (at C1/C4) | O=C (at C9/C10) | 1.8 - 2.0 | Resonance-assisted, contributes to molecular planarity. nih.gov |

| Intermolecular Hydrogen Bond | C-H (aromatic) | O (nitro group) | 2.2 - 2.8 | Weaker interactions contributing to the 3D network. researchgate.net |

| π-π Stacking | Anthraquinone Ring | Anthraquinone Ring | 3.3 - 3.8 | Parallel displaced or herringbone arrangements are common. researchgate.net |

Table 2: Potential Crystallographic Data for a Representative Substituted Anthraquinone

The following table presents representative crystallographic data for a related compound, 1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione, to illustrate typical parameters. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.637(3) |

| b (Å) | 7.359(2) |

| c (Å) | 18.622(6) |

| β (°) ** | 99.897(5) |

| Volume (ų) ** | 1260.8(8) |

| Z | 4 |

The combination of strong intramolecular hydrogen bonds, directional intermolecular hydrogen bonds involving the nitro group, and pervasive π-π stacking interactions results in a densely packed and stable crystalline structure for this compound and its derivatives. The precise packing motif will be a sensitive balance of these competing and cooperating non-covalent forces. nih.gov

Reactivity and Reaction Mechanisms of 1,4 Dihydroxy 2 Nitroanthracene 9,10 Dione

Electrophilic and Nucleophilic Substitution Reactions on the Anthracene (B1667546) Core

The substitution patterns on the anthracene core of 1,4-dihydroxy-2-nitroanthracene-9,10-dione are heavily influenced by the electronic nature of the existing substituents. The hydroxyl groups are electron-donating, activating the ring towards electrophilic attack, while the nitro group is strongly electron-withdrawing, deactivating the ring for electrophiles but activating it for nucleophilic attack. quora.com

Nucleophilic Aromatic Substitution (SNAr) at Activated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds that possess strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In the case of this compound, the nitro group at the 2-position, along with the carbonyl groups of the quinone system, strongly activates the aromatic ring for nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com

While there is no leaving group at the 2-position in the parent compound, a hypothetical derivative such as 2-nitro-1,4-dihydroxy-3-chloroanthracene-9,10-dione would be highly susceptible to SNAr at the 3-position. The nitro group at the adjacent position would effectively stabilize the negative charge of the Meisenheimer complex. In some cases, the nitro group itself can be displaced by a nucleophile, particularly with soft nucleophiles like thiolates. researchgate.netrsc.org For instance, reactions of 1-nitro-4-chloroanthraquinone with thiophenolate anions have shown a preference for the replacement of the nitro group. researchgate.net

Amination reactions on the anthraquinone (B42736) nucleus can also occur. For example, 1,4-dihydroxyanthraquinone can be aminated at the 2-position. nih.govmdpi.com The presence of a nitro group at this position in this compound would further facilitate such substitutions if a suitable leaving group were present at an adjacent position.

Influence of Nitro and Hydroxyl Groups on Reactivity

The reactivity of the anthracene core is a delicate balance of the competing effects of the hydroxyl and nitro substituents.

Hydroxyl Groups (-OH): These are activating, electron-donating groups due to the resonance effect of the lone pairs on the oxygen atoms. quora.com They increase the electron density of the aromatic ring, particularly at the ortho and para positions. In this compound, the hydroxyl groups at positions 1 and 4 would direct electrophiles to the 2 and 3 positions. However, the 2-position is already substituted.

Nitro Group (-NO2): This is a strongly deactivating, electron-withdrawing group through both inductive and resonance effects. quora.com It significantly reduces the electron density of the aromatic ring, making electrophilic substitution more difficult. For nucleophilic aromatic substitution, the nitro group is strongly activating, especially when positioned ortho or para to a leaving group, as it can stabilize the intermediate Meisenheimer complex. libretexts.org

The combined effect of these groups in this compound results in a highly polarized molecule. The positions ortho and para to the hydroxyl groups are electron-rich, while the positions ortho and para to the nitro group are electron-poor. This electronic push-pull system governs the regioselectivity of substitution reactions. Electrophilic attack is unlikely due to the deactivating effect of the nitro and quinone carbonyl groups. Conversely, the molecule is primed for nucleophilic attack, particularly at positions activated by the nitro group, should a suitable leaving group be present.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is characterized by the electron-accepting properties of the anthraquinone and nitro moieties.

Electrochemical Behavior of this compound

The electrochemical reduction of anthraquinone derivatives typically involves a two-electron, two-proton process to form the corresponding hydroquinone. researchgate.net In aprotic media, this often occurs in two successive one-electron steps, with the formation of a semiquinone radical anion as an intermediate. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group is expected to facilitate reduction, shifting the reduction potential to more positive values compared to the parent 1,4-dihydroxyanthraquinone. The nitro group itself is a redox-active center and can undergo reduction. Studies on nitro-containing polymers for battery applications have shown that the nitro group can act as an active site for ion storage, enhancing the material's specific capacity. nih.gov The reduction of the nitro group can proceed through various stages, including the formation of a nitro radical anion, a nitroso derivative, a hydroxylamine (B1172632), and finally an amine.

The redox chemistry is also highly dependent on the pH of the medium. The protonation state of the hydroxyl groups and the intermediates in the reduction of the quinone and nitro functionalities will influence the observed electrochemical potentials. nih.gov

| Compound | Redox Process | Key Findings | Reference |

|---|---|---|---|

| Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate | Two successive one-electron reductions in aprotic media | Forms a semiquinone radical intermediate. | researchgate.net |

| Polymer with dinitro benzothiadiazole and anthraquinone units | Multi-electron transfer | Nitro groups act as active sites for Zn2+ storage. | nih.gov |

| Lithium anthraquinone 2,6-disulfamidic acid | Reversible redox reaction | Redox potential is highly pH-dependent. | nih.gov |

Formation of Radical Anions and Cations

The acceptance of an electron leads to the formation of a radical anion. For this compound, electron transfer can initially occur to either the anthraquinone system or the nitro group, depending on the reduction potential of each moiety within the molecular framework. Given the strong electron-accepting nature of the nitro group, it is a likely site for initial electron attachment to form a nitro radical anion.

Nitroaromatic radical anions can be relatively stable, but their reactivity depends on the surrounding molecular structure and medium. In the presence of oxygen, they can transfer an electron to form superoxide (B77818), regenerating the parent nitro compound in a futile cycle.

The formation of radical cations is less likely for this molecule due to the presence of the strongly deactivating nitro and carbonyl groups, which would destabilize a positive charge on the aromatic system.

Photochemical Reactions and Photoinduced Transformations

The photochemistry of this compound is expected to be rich and complex, involving the excited states of both the anthraquinone and nitro-aromatic systems.

Upon absorption of light, the molecule can be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. nih.gov The subsequent photochemical reactions can be diverse. For some nitroanthracene derivatives, irradiation leads to the reduction of the nitro group to an amino group. nih.gov For instance, the photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of a hydrogen donor yields 1-amino-2-methyl-9,10-anthraquinone. nih.gov A similar pathway could be envisioned for this compound.

Another common photochemical reaction of nitro-PAHs is a nitro-nitrite rearrangement, where the excited nitro group isomerizes to a nitrite (B80452) group (-ONO). nih.gov This can be followed by cleavage of the O-N bond to generate a phenoxy radical and nitric oxide (NO). The phenoxy radical can then undergo further rearrangements. nih.gov In some cases, photoexcited nitroarenes can act as oxidants, for example, in the anaerobic oxidation of alcohols and amines. chemrxiv.org They can also participate in photoinduced oxygen transfer reactions for the cleavage of alkenes. organic-chemistry.org

The presence of hydroxyl groups can also influence the photochemical pathways, potentially through excited-state proton transfer or by affecting the energy levels and lifetimes of the excited states. The photolysis of 9,10-dihydroxyanthracene itself has been a subject of study. acs.org The solid-state photoreaction of 9,10-dinitroanthracene (B1595615) has been shown to yield anthraquinone and two molecules of NO. nih.gov

| Compound/Class | Photochemical Reaction | Products | Reference |

|---|---|---|---|

| 2-Methyl-1-nitro-9,10-anthraquinone | Photoreduction | 1-Amino-2-methyl-9,10-anthraquinone | nih.gov |

| 9-Nitroanthracene (B110200) derivatives | Nitro-nitrite rearrangement | Nitroso ketones, anthraquinones | nih.gov |

| 9,10-Dinitroanthracene | Solid-state photoreaction | Anthraquinone, Nitric oxide | nih.gov |

| Nitroarenes | Photoinduced oxidation | Ketones, imines from alcohols and amines | chemrxiv.org |

Photoreactivity and Photooxidation Pathways

Anthraquinone derivatives are well-known for their significant photochemical activity, often acting as potent photosensitizers. researchgate.net Upon absorption of light, typically in the UV or visible region, they can be excited to a singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state is a powerful oxidizing agent and can initiate several photochemical reactions.

The photoreactivity of this compound is expected to follow these general pathways. The excited molecule can participate in two primary types of photooxidation mechanisms:

Type I Mechanism: The excited photosensitizer can directly abstract a hydrogen atom or an electron from a substrate molecule, leading to the formation of radicals. These radicals can then react with molecular oxygen to produce oxidized products.

Type II Mechanism: The excited photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful and selective oxidizing agent that can react with a wide range of organic molecules, leading to their photooxidation.

Furthermore, some 9-nitroanthracene derivatives have been shown to undergo photo-induced conversion to the corresponding anthraquinone, accompanied by the generation of nitric oxide. researchgate.net This process suggests a potential photo-triggered reaction pathway for this compound, where photoirradiation could lead to complex chemical transformations and the generation of reactive species like nitric oxide and reactive oxygen species (ROS). researchgate.net

Degradation Mechanisms Under Simulated Environmental Conditions

Under simulated environmental conditions, the degradation of this compound is likely to proceed through several mechanisms, primarily involving its functional groups.

Reduction of the Nitro Group: A primary degradation pathway for nitroaromatic compounds is the reduction of the nitro group. Under reducing conditions, the nitro group (-NO₂) can be sequentially reduced to a nitroso group (-NO), a hydroxylamino group (-NHOH), and finally an amino group (-NH₂). evitachem.com These reduction intermediates are often more reactive and can have different toxicological profiles than the parent compound.

Oxidation of the Hydroquinone Moiety: The 1,4-dihydroxy (hydroquinone) system is susceptible to oxidation. This can occur via chemical oxidants or through photochemical processes, leading to the formation of a quinone structure and potentially ring-opening products upon further oxidation.

Advanced Oxidation Processes (AOPs): In engineered systems designed for water treatment, AOPs that generate highly reactive hydroxyl radicals (•OH) would likely be effective in degrading this compound. The hydroxyl radical can attack the aromatic rings, leading to hydroxylation, ring cleavage, and eventual mineralization to carbon dioxide, water, and inorganic nitrogen compounds.

Coordination Chemistry with Metal Ions and Other Chemical Species

The coordination chemistry of this compound is dominated by the powerful chelation site formed by the 1-hydroxy and 9-keto groups. This arrangement is analogous to its parent compound, 1,4-dihydroxyanthraquinone (quinizarin), which is known to be an effective bidentate ligand for a variety of metal ions. nih.govresearchgate.net

Chelation and Complex Formation with Transition Metals

This compound acts as a bidentate ligand, coordinating to a metal ion through the oxygen atoms of the C1-hydroxyl and C9-carbonyl groups after the deprotonation of the phenolic proton. This chelation forms a stable six-membered ring with the metal center.

Research on the parent compound, 1,4-dihydroxyanthraquinone, demonstrates its ability to form complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.gov Depending on the metal-to-ligand ratio and the solvent, different stoichiometries of the complexes can be formed, such as 1:2, 1:1, and 2:1 (metal:ligand). nih.gov The presence of the electron-withdrawing nitro group at the 2-position in this compound is expected to influence the acidity of the hydroxyl protons and the electron density on the coordinating oxygen atoms, thereby affecting the stability and electronic properties of the resulting metal complexes.

Table 1: Potential Complex Formation with Transition Metals (Based on 1,4-Dihydroxyanthraquinone as a Model) This table is interactive. You can sort and filter the data.

| Metal Ion | Potential Stoichiometry (Metal:Ligand) | Coordination Site | Reference |

|---|---|---|---|

| Cu(II) | 1:2, 1:1, 2:1 | C1-OH, C9=O | nih.gov |

| Co(II) | 1:2 | C1-OH, C9=O | nih.gov |

| Ni(II) | 1:2 | C1-OH, C9=O | nih.gov |

Spectroscopic Signatures of Complexation

The formation of metal complexes with this compound can be readily monitored using various spectroscopic techniques, most notably UV-Visible absorption spectroscopy.

Upon chelation, the visible absorption spectrum of the ligand undergoes significant changes. Studies on 1,4-dihydroxyanthraquinone show that its visible absorption band experiences a pronounced bathochromic (red) shift upon complexation with metal ions. nih.gov This shift is attributed to the electronic transitions within the molecule, which are altered by the coordination to the metal. The spectrum of the metal chelate often resembles that of the deprotonated ligand (dianion), indicating that the metal ion's primary role is to stabilize the anionic form of the ligand. nih.gov The magnitude of the bathochromic shift is dependent on the specific metal ion involved. nih.gov

Table 2: Expected Spectroscopic Changes Upon Complexation This table is interactive. You can sort and filter the data.

| Spectroscopic Technique | Observed Change | Reason | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Bathochromic (red) shift of absorption bands | Alteration of electronic energy levels upon coordination to the metal ion. | nih.gov |

| Infrared (IR) Spectroscopy | Shift in C=O and C-O stretching frequencies | Involvement of carbonyl and hydroxyl groups in metal binding. |

In addition to UV-Vis spectroscopy, vibrational spectroscopy (Infrared and Raman) can provide evidence of complexation. The stretching frequencies of the C=O and C-O bonds involved in chelation would be expected to shift to lower wavenumbers upon coordination to the metal ion. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption and orientation of a related nitro-anthraquinone derivative on silver nanoparticles, demonstrating how vibrational modes are enhanced and shifted upon interaction with a metal surface. researchgate.net

No Specific Theoretical and Computational Studies Found for this compound

While the compound, also known by its CAS Number 23743-40-0, is referenced in chemical databases, it appears to be largely uncharacterized in the scientific literature from a theoretical and computational standpoint. General information exists for the broader class of anthraquinones and other nitro-substituted aromatic compounds, but specific computational analyses for this compound are not publicly available.

Consequently, it is not possible to provide the requested in-depth article with detailed research findings, data tables, and specific content for the following outlined sections:

Theoretical and Computational Chemistry Studies of 1,4 Dihydroxy 2 Nitroanthracene 9,10 Dione

In Silico Screening and Design of Novel Anthraquinone (B42736) Analogs

Without published research focusing specifically on 1,4-Dihydroxy-2-nitroanthracene-9,10-dione, any attempt to generate content for these sections would involve speculation based on related compounds, which would violate the strict requirement for scientific accuracy and focus solely on the specified molecule.

Therefore, the generation of the requested article is not feasible due to the absence of the necessary scientific data in the public domain.

Mechanistic Investigations of Biological Activities of 1,4 Dihydroxy 2 Nitroanthracene 9,10 Dione in in Vitro Systems

Interaction with Biomolecules in Cell-Free Systems

DNA Intercalation and Binding Affinity Studies in vitro

No specific studies detailing the DNA intercalation or binding affinity of 1,4-Dihydroxy-2-nitroanthracene-9,10-dione were found. However, the planar aromatic structure of the anthraquinone (B42736) core is a common feature of many DNA intercalating agents. This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix. The hydroxyl groups on the anthraquinone ring are known to influence DNA binding. For instance, studies on other dihydroxyanthraquinone derivatives have shown that the position and number of hydroxyl groups affect their interaction with DNA. nih.gov It is plausible that this compound could also function as a DNA intercalator, a hypothesis that would require experimental verification through techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism.

Protein Binding and Enzyme Inhibition Assays in vitro

Specific data on the protein binding or enzyme inhibition profile of this compound is not available. However, related nitro-substituted dihydroxyanthraquinones have been shown to inhibit certain enzymes. For example, 1,8-dihydroxy-4-nitro-anthraquinone has been documented as an inhibitor of Casein kinase II (CK2), a serine/threonine kinase involved in cell growth and proliferation. nih.gov This suggests that nitroanthraquinone derivatives have the potential to interact with the active sites of enzymes. The nitro group, being electron-withdrawing, could influence the electronic properties of the anthraquinone ring and its interaction with protein residues. Standard enzyme inhibition assays would be necessary to determine if this compound exhibits similar activities against CK2 or other enzymes.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction in vitro

Mechanisms of Superoxide (B77818) Radical (O₂⁻) and Hydrogen Peroxide (H₂O₂) Formation

The generation of reactive oxygen species (ROS) is a known mechanism of action for many quinone-containing compounds. researchgate.netligandbook.org This process often involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce the superoxide radical (O₂⁻). researchgate.net The superoxide radical can subsequently be converted to hydrogen peroxide (H₂O₂) either spontaneously or through enzymatic dismutation. ligandbook.org While no specific studies have demonstrated this for this compound, it is a plausible mechanism given its chemical structure. The presence of the nitro group could potentially modulate this activity.

Role of Redox Cycling in Cellular Models

Redox cycling is the process where a compound repeatedly accepts and donates electrons, leading to the continuous generation of ROS. researchgate.net This can disrupt cellular redox balance and induce oxidative stress. The electrochemical properties of quinones, such as their reduction potential, are critical for their ability to undergo redox cycling. researchgate.net For this compound, it is hypothesized that it could be reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to form a nitro anion radical or a semiquinone radical, which could then initiate a redox cycle. However, without experimental data from cellular models, this remains a theoretical mechanism.

In Vitro Antimicrobial and Antifungal Activity Studies

There is no specific data available on the in vitro antimicrobial and antifungal activity of this compound. However, the anthraquinone scaffold is present in many natural and synthetic compounds with demonstrated antimicrobial and antifungal properties. matrix-fine-chemicals.com For example, derivatives of the parent compound, 1,4-dihydroxyanthracene-9,10-dione, have shown activity against various bacteria and fungi. The mode of action for the antimicrobial effects of anthraquinones is often attributed to their ability to interfere with cellular processes such as DNA replication and enzyme function, or through the generation of oxidative stress. matrix-fine-chemicals.com The specific antimicrobial and antifungal spectrum and potency of this compound would need to be determined through standardized microbiological assays, such as the determination of Minimum Inhibitory Concentrations (MICs).

Inhibition of Bacterial Growth and Biofilm Formation in vitro

A thorough search of scientific literature and databases has yielded no specific studies investigating the in vitro antibacterial or biofilm-inhibiting properties of this compound. Consequently, there is no available data, such as Minimum Inhibitory Concentration (MIC) values or specific research findings on its effects against any bacterial strains or their ability to form biofilms.

General studies on related anthraquinone compounds show that their antibacterial activity is influenced by the type and position of substituents on the anthraquinone core. rsc.orgresearchgate.net For instance, the polarity of substituents can play a crucial role in determining antibacterial potency. rsc.org However, without direct experimental evidence for this compound, its specific activity remains uncharacterized.

Evaluation of Antifungal Efficacy in Culture

Similar to the antibacterial data, there is a lack of specific research on the in vitro antifungal efficacy of this compound. No studies detailing its activity against pathogenic yeasts or filamentous fungi were identified. Therefore, data on its MIC values or its mode of action against fungal species are not available.

Cytotoxic Effects on In Vitro Cell Lines (Excluding Human Clinical Data)

No specific experimental data detailing the cytotoxic effects of this compound on in vitro cell lines were found in the reviewed literature. While numerous studies report on the cytotoxicity of other 1,4-anthracenedione derivatives, such as those used in cancer research, specific IC₅₀ (half-maximal inhibitory concentration) values and detailed cytotoxic profiles for this particular nitro-substituted compound are absent. nih.govnih.gov

Investigation of Apoptosis and Necrosis Pathways in Cultured Cells

There are no available scientific studies that specifically investigate the pathways of apoptosis or necrosis induced by this compound in cultured cells. The molecular mechanisms, including the potential activation of caspases, release of cytochrome c, or changes in membrane potential, have not been documented for this compound. Research on related anthraquinone derivatives suggests that they can induce apoptosis through various mechanisms, but these findings cannot be directly attributed to this compound without specific experimental validation. nih.gov

Structure-Activity Relationships for in vitro Cytotoxicity

In the absence of direct experimental data for this compound, its potential for in vitro cytotoxicity can be hypothesized based on the established structure-activity relationships (SAR) of the anthraquinone class of compounds.

The biological activity of anthraquinones is highly dependent on the nature and position of their substituents. rsc.orgnih.gov The key structural features of the target compound are the 1,4-dihydroxyanthraquinone backbone (also known as quinizarin) and the nitro group (-NO₂) at the C-2 position.

1,4-Dihydroxyanthraquinone Core: The 1,4-dihydroxy substitution pattern is a common feature in many biologically active anthraquinones, including some anticancer agents. This dihydroxy system can participate in redox cycling and the generation of reactive oxygen species (ROS), which can lead to cellular damage and cytotoxicity. The ability to intercalate into DNA is another mechanism of cytotoxicity associated with the planar aromatic ring system of anthraquinones. nih.gov

Nitro Group (-NO₂): The introduction of a nitro group, a strong electron-withdrawing substituent, can significantly modulate the biological activity of a molecule. In other classes of compounds, nitroaromatic groups are known to be bioreduced by cellular reductases to form highly reactive nitroso and hydroxylamine (B1172632) intermediates, which can cause DNA damage and cellular toxicity. The mutagenicity and cytotoxicity of functionalized anthraquinones have been reported to follow the order of NO₂ > OH > NH₂. Therefore, the presence of the nitro group at the C-2 position is expected to have a substantial impact on the cytotoxic potential of the 1,4-dihydroxyanthraquinone scaffold.

Advanced Research Applications of 1,4 Dihydroxy 2 Nitroanthracene 9,10 Dione in Chemical Technology and Materials Science

Applications in Dye and Pigment Technology

The core structure of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) is a known dye intermediate, and the introduction of substituents is a common strategy to create new dyes with specific properties. wikipedia.orgsdlookchem.com Nitroanthraquinones are crucial reagents in the synthesis of a wide array of dyestuffs. wikipedia.org

Investigation of Color Properties and Dyeing Performance

The color of anthraquinone (B42736) dyes is determined by the electronic structure of the molecule, which is heavily influenced by substituent groups. Anthraquinone itself is colorless, but the introduction of electron-donating groups like hydroxyl (-OH) at specific positions (e.g., 1, 4, 5, or 8) leads to colors ranging from red to blue. wikipedia.org The parent molecule, 1,4-dihydroxyanthraquinone (quinizarin), is an orange-red or brown crystalline powder. wikipedia.org The addition of a nitro group (-NO2), a strong electron-withdrawing group, would be expected to act as an auxochrome, modifying the intramolecular charge transfer characteristics and thus shifting the color, likely towards a deeper shade. For instance, some anthraquinone derivatives with both electron-donating and electron-withdrawing groups exhibit intense and bright red or blue colors. rsc.org

Table 1: Properties of Selected Anthraquinone Dye Intermediates

| Compound Name | CAS Number | Observed Color | Key Application/Role |

|---|---|---|---|

| 1,4-Dihydroxyanthraquinone (Quinizarin) | 81-64-1 | Orange or red-brown powder | Intermediate for vat, disperse, and reactive dyes. wikipedia.orgsdlookchem.com |

| 1-Nitroanthraquinone (B1630840) | 82-34-8 | - | Intermediate for producing 1-aminoanthraquinone, a precursor to many dyes. wikipedia.org |

| 1,4-Diaminoanthraquinone | 128-95-0 | - | A key intermediate produced from quinizarin (B34044), used in various dyes. sdlookchem.com |

Development of Functional Dyes for Specific Substrates

A significant area of modern materials science is the development of "functional" dyes that impart properties beyond color, such as water repellency or self-cleaning capabilities. Research has shown that anthraquinone reactive dyes can be covalently grafted onto cotton fabric surfaces. rsc.orgresearchgate.net This process not only imparts bright, wash-fast colors but can also create breathable, superhydrophobic textiles with self-cleaning properties. rsc.orgrsc.orgresearchgate.net The strategy often involves designing dye molecules with both a chromophore (like the anthraquinone core) and hydrophobic fragments, such as long hydrocarbon or fluorinated tails. rsc.org

The nitro group in 1,4-Dihydroxy-2-nitroanthracene-9,10-dione is a key synthetic handle. It can be readily reduced to an amino group (-NH2), a common step in the synthesis of many functional anthraquinone dyes. wikipedia.org These resulting aminoanthraquinones can then be further modified to attach hydrophobic chains or other functional moieties, making the parent nitro-compound a valuable precursor for creating high-performance, functional textiles. rsc.org

Integration into Advanced Materials

The unique electronic and structural properties of the anthraquinone framework make it a versatile building block for advanced materials beyond traditional dyes.

Fabrication of Fluorescent Probes and Sensors for Chemical Detection

The anthraquinone scaffold is a known fluorophore, and its derivatives are actively researched for creating fluorescent probes and sensors. liberty.eduliberty.edu Fluorescence is a phenomenon where a molecule emits light after absorbing it, and this emission can be sensitive to the molecule's chemical environment. liberty.edu This property can be harnessed to detect specific ions or molecules. For instance, imidazoanthraquinone-triarylamine derivatives have been developed as chemosensors that exhibit a distinct colorimetric and fluorescent response to anions like fluoride, cyanide, and hydroxide (B78521) through a deprotonation mechanism. pcbiochemres.com Other anthraquinone-based imine probes have been synthesized to act as "turn-on" fluorescent sensors for cyanide, with detection confirmed through various spectroscopic methods. nih.gov

While many anthraquinone probes suffer from low fluorescence, chemical modification can enhance their properties. liberty.edunih.gov The introduction of different substituents can alter photostability, quantum yield (the efficiency of fluorescence), and Stokes shift (the difference between absorption and emission wavelengths). liberty.edunih.gov The structure of this compound, with its combination of electron-donating and withdrawing groups, provides a platform that could be synthetically modified to create novel fluorescent probes for chemical and biological sensing applications. researchgate.netresearchgate.net

Design of Redox-Active Materials

Quinones are a class of organic compounds that undergo reversible redox (reduction-oxidation) reactions, making them excellent candidates for energy storage applications, particularly in redox flow batteries (RFBs). RFBs store energy in liquid electrolytes and are considered a promising technology for large-scale grid energy storage. harvard.eduresearchgate.net Anthraquinone derivatives are especially attractive due to their fast redox kinetics and the ability to tune their electrochemical properties through chemical synthesis. harvard.edursc.org

The fundamental redox process involves the two-electron, two-proton reduction of the quinone to a hydroquinone. The redox potential of this process can be precisely tuned by adding electron-donating or electron-withdrawing groups to the anthraquinone core. researchgate.net For example, a variety of dihydroxyanthraquinone derivatives have been investigated as negative electrolyte (anolyte) materials for aqueous RFBs. harvard.eduosti.gov The goal is often to achieve a low reduction potential to maximize the battery's open-circuit voltage. harvard.edu

The nitro group on this compound is strongly electron-withdrawing and is itself redox-active. Its presence would significantly alter the redox potential compared to the parent quinizarin molecule. Furthermore, its reduction to an amino group provides a route to other highly sought-after redox-active materials, such as aminoquinones, which have been explored for their stability and solubility in RFB electrolytes. rsc.orgresearchgate.net

Table 2: Electrochemical Properties of Representative Anthraquinone Derivatives for RFBs

| Compound | Abbreviation | Redox Potential (vs. SHE) | Key Finding/Application |

|---|---|---|---|

| 2,2'-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethan-1-aminium)dichloride | BDEAQCl₂ | -0.554 V | Water-soluble anolyte for pH-neutral AORFBs. rsc.org |

| Anthraquinone-2-sulfonic acid | AQS | Lower than AQDS | Stable anolyte used to create a higher voltage quinone-bromide flow cell. harvard.eduosti.gov |

| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone | DCDHAQ | - | Demonstrated high volumetric capacity (40.2 Ah/L) and low capacity fade rate (0.03%/day) in an alkaline flow battery. rsc.org |

*SHE: Standard Hydrogen Electrode; AQDS: Anthraquinone-2,7-disulfonic acid; AORFB: Aqueous Organic Redox Flow Battery

Environmental Chemistry Research

The widespread use of dyes has led to significant environmental concerns, as it is estimated that a substantial amount of dyestuff produced globally is discharged into waterways from industrial processes. acs.orgacs.org Anthraquinone dyes are the second-largest class of textile dyes by volume and pose a particular environmental challenge because their fused aromatic ring structure makes them resistant to natural degradation. acs.orgacs.orgnih.gov

Research in environmental chemistry focuses on methods for the remediation of dye-containing effluents. acs.org While physical methods like adsorption and filtration exist, there is growing interest in degradation techniques that can break down the complex dye molecules. acs.org Advanced oxidation processes (e.g., using ozone or Fenton's reagent) and enzymatic degradation are promising routes. nih.govmjcce.org.mk Specifically, oxidoreductase enzymes produced by fungi like white-rot fungi have shown potential for decolorizing and degrading anthraquinone dyes. acs.orgnih.gov Understanding the degradation pathways of compounds like this compound is crucial for developing effective water treatment technologies and mitigating the environmental impact of the dye industry. mjcce.org.mk

Investigation of Environmental Fate and Transformation Pathways

The environmental fate of this compound is dictated by its chemical structure, which combines the stability of an anthraquinone core with the reactivity of a nitro group. The electron-withdrawing nature of the nitro group, coupled with the fused aromatic rings, makes such compounds generally resistant to oxidative degradation. asm.orgnih.gov This inherent stability can lead to persistence in various environmental matrices.

Transformation of this compound in the environment is expected to proceed through several key pathways, primarily involving the reduction of the nitro group and the breakdown of the anthraquinone structure. Under anaerobic conditions, the nitro group is susceptible to reduction by microorganisms. nih.govmdpi.com This process typically involves the sequential reduction to nitroso and hydroxylamino intermediates, ultimately yielding the corresponding amine, 1,4-dihydroxy-2-aminoanthracene-9,10-dione. nih.govmdpi.com This initial transformation is a critical step, as it significantly alters the electronic properties and subsequent biodegradability of the molecule.

Aerobic degradation pathways are likely to involve oxidative enzymes that can attack the aromatic rings. While the nitro group can hinder initial oxidative attack, once reduced to an amino group, the molecule may become more susceptible to ring-cleavage enzymes like dioxygenases. nih.gov Some bacterial strains have demonstrated the ability to degrade anthraquinone compounds through pathways that produce intermediates such as catechol and salicylic (B10762653) acid, which are then further mineralized. nih.gov Fungal systems, particularly white-rot fungi, are also known to degrade complex aromatic structures through the action of extracellular ligninolytic enzymes, such as laccases and peroxidases. nih.govresearchgate.net

Photodegradation may also contribute to the transformation of this compound in sunlit surface waters or on exposed surfaces. Anthraquinone derivatives can undergo photodegradation, although the rates and products are highly dependent on the specific substituents and the environmental conditions. rsc.org

Table 1: Potential Transformation Reactions for Nitroanthraquinone Compounds

| Reaction Type | Description | Key Intermediates | Environmental Condition |

| Nitroreduction | Stepwise reduction of the nitro group (-NO2) to an amino group (-NH2). | Nitroso (-NO), Hydroxylamino (-NHOH) | Anaerobic |

| Ring Cleavage | Oxidative breakdown of the aromatic rings of the anthraquinone core. | Phthalic acid, Catechol, Salicylic acid nih.govresearchgate.net | Aerobic |

| Hydroxylation | Introduction of additional hydroxyl (-OH) groups onto the aromatic rings. | Polyhydroxylated anthraquinones | Aerobic |

| Photodegradation | Degradation initiated by the absorption of light energy. | Varies depending on conditions | Aquatic/Surface Environments |

Potential for Bioremediation and Degradation Studies

The structural characteristics of this compound suggest that bioremediation could be a viable strategy for the treatment of contaminated sites. The biodegradability of nitroaromatic and anthraquinone compounds has been demonstrated by a variety of microorganisms, which can utilize these compounds as sources of carbon, nitrogen, and energy. asm.org

Bacterial Degradation: Bacteria capable of degrading nitroaromatic compounds often do so through co-metabolism, where the degradation is facilitated by the presence of another substrate. mdpi.com Under anaerobic conditions, a wide range of bacteria can reduce the nitro group, which is often the initial and rate-limiting step in the degradation process. mdpi.com Aerobic bacteria, such as species of Rhodococcus and Pseudomonas, have been identified that can degrade anthraquinone compounds. nih.govnih.gov For instance, Rhodococcus pyridinivorans GF3 has been shown to degrade various anthraquinone compounds, metabolizing them through catechol and salicylic acid pathways. nih.gov The presence of both nitro and hydroxyl groups may influence the selection of specific bacterial strains for effective remediation.

Fungal Degradation: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, are highly effective in degrading complex aromatic pollutants, including anthraquinone dyes. nih.govresearchgate.net They secrete powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidase, manganese peroxidase, and laccase. nih.govresearchgate.net These enzymes can initiate the breakdown of the stable anthraquinone core, making it more accessible to further degradation. tandfonline.com The degradation of anthraquinone dyes by fungi can lead to the formation of smaller, less complex molecules like phthalic acid. researchgate.net The potential of fungi to decolorize and degrade a wide range of dyes suggests they could be effective against this compound. frontiersin.org

Table 2: Microorganisms with Potential for Degrading Nitroanthraquinone Structures

| Microorganism Type | Genus/Species Example | Degradation Capability | Relevant Enzymes |

| Bacteria (Anaerobic) | Desulfovibrio spp., Clostridium spp. nih.gov | Reduction of nitro groups. nih.gov | Nitroreductases mdpi.com |

| Bacteria (Aerobic) | Rhodococcus pyridinivorans nih.gov | Degradation of anthraquinone ring. nih.gov | Dioxygenases, Monooxygenases mdpi.com |

| Fungi (White-Rot) | Phanerochaete chrysosporium nih.gov | Mineralization of nitroaromatic compounds. nih.gov | Lignin Peroxidase, Manganese Peroxidase researchgate.net |

| Fungi (White-Rot) | Trametes versicolor researchgate.net | Decolorization of anthraquinone dyes. researchgate.net | Laccase researchgate.net |

| Fungi (Ascomycota) | Aspergillus spp. tandfonline.com | Decolorization and degradation of anthraquinone dyes. tandfonline.com | Laccase, Peroxidases tandfonline.com |

Further research is necessary to isolate and characterize specific microbial strains that can effectively degrade this compound and to elucidate the precise metabolic pathways and enzymatic systems involved. Such studies would be crucial for developing targeted bioremediation strategies for environments contaminated with this and structurally related compounds.

Conclusion and Future Research Directions for 1,4 Dihydroxy 2 Nitroanthracene 9,10 Dione

Unexplored Research Avenues and Challenges

The most significant challenge and, consequently, the most fertile ground for research, is the fundamental characterization of 1,4-Dihydroxy-2-nitroanthracene-9,10-dione. There is a clear need for a comprehensive study detailing its synthesis, purification, and full spectroscopic characterization (including NMR, IR, UV-Vis, and mass spectrometry).

Key unexplored avenues include:

Systematic Synthesis and Optimization: Developing a robust and high-yield synthetic protocol for this compound is a primary prerequisite for any further research.

Physicochemical Properties: A thorough investigation of its solubility, stability, and electrochemical properties, such as its redox potential, is essential.